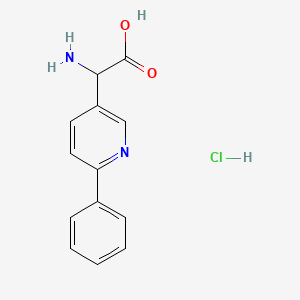

2-Amino-2-(6-phenylpyridin-3-YL)acetic acid hydrochloride

Description

2-Amino-2-(6-phenylpyridin-3-yl)acetic acid hydrochloride (CAS: 1134915-37-9) is a chiral α-amino acid derivative with the molecular formula C₁₃H₁₃ClN₂O₂ and a molecular weight of 264.71 g/mol . Its structure features a phenyl-substituted pyridine ring at position 3 (pyridin-3-yl) and a phenyl group at position 6 of the pyridine core. The compound’s hydrochloride salt improves solubility in polar solvents, facilitating its use in synthetic applications .

Properties

IUPAC Name |

2-amino-2-(6-phenylpyridin-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2.ClH/c14-12(13(16)17)10-6-7-11(15-8-10)9-4-2-1-3-5-9;/h1-8,12H,14H2,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUCIEQKALORTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(6-phenylpyridin-3-YL)acetic acid hydrochloride typically involves the reaction of 6-phenylpyridine-3-carboxylic acid with ammonia and a suitable reducing agent under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(6-phenylpyridin-3-YL)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-amino-2-(6-phenylpyridin-3-YL)acetic acid hydrochloride typically involves the reaction of pyridine derivatives with amino acids or their derivatives. Various methods have been employed, including conventional heating and microwave-assisted synthesis, which enhances yield and reduces reaction time.

Key Methods:

- Conventional Heating: Often yields lower percentages but provides a broader understanding of reaction kinetics.

- Microwave-Assisted Synthesis: Significantly improves yields, often exceeding 90% for certain derivatives .

The characterization of synthesized compounds is accomplished using techniques such as:

- NMR Spectroscopy (1H and 13C)

- Mass Spectrometry

- Infrared Spectroscopy (IR)

These methods confirm the molecular structure and purity of the synthesized compounds .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration:

Antimicrobial Activity

Research indicates that derivatives of 2-amino-2-(6-phenylpyridin-3-YL)acetic acid show significant antimicrobial properties against various pathogens. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring enhance antibacterial efficacy .

Anti-cancer Properties

Pyridine derivatives, including this compound, have been reported to possess cytotoxic effects against several human cancer cell lines. For instance, modifications in the pyridine scaffold have led to increased potency against tumors, making them potential candidates for anticancer drug development .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes such as arginase, which plays a crucial role in various metabolic pathways. Inhibitors derived from this compound have shown promising results in reducing arginase activity, thereby influencing nitric oxide production and potentially impacting cancer progression .

Fluorescent Sensor Applications

Recent studies have explored the use of 2-amino-2-(6-phenylpyridin-3-YL)acetic acid derivatives as fluorescent sensors. For example, one derivative was developed as a selective "turn-off" sensor for Fe³⁺ ions, demonstrating significant photophysical properties that allow for sensitive detection . The detection limit reached up to 9.2 μM, showcasing its potential in environmental monitoring and analytical chemistry.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyridine ring or phenyl moiety can lead to enhanced selectivity and potency against targeted biological pathways:

| Modification | Effect on Activity |

|---|---|

| Substitution on phenyl ring | Increased antibacterial activity |

| Alteration of amino group position | Enhanced cytotoxicity against tumor cells |

| Variation in acetic acid derivatives | Improved enzyme inhibition profiles |

Case Studies

Several case studies illustrate the practical applications of this compound:

- Anticancer Studies : A study demonstrated that specific derivatives exhibited IC50 values in low nanomolar ranges against various cancer cell lines, indicating strong potential for drug development.

- Fluorescent Detection : The development of a fluorescent sensor for metal ions highlighted the compound's versatility beyond traditional pharmacological applications.

- Enzyme Inhibition : Research on arginase inhibitors derived from this compound showed significant promise in preclinical models for managing conditions related to nitric oxide dysregulation.

Mechanism of Action

The mechanism of action of 2-Amino-2-(6-phenylpyridin-3-YL)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Solubility and Lipophilicity

- The 6-phenylpyridin-3-yl derivative exhibits moderate solubility in DMSO (~50 mg/mL) due to its hydrochloride salt, contrasting with the lower solubility of non-ionized analogues like 2-Amino-2-(4-bromophenyl)acetic acid (<10 mg/mL in DMSO).

- LogP Differences : Chlorophenyl derivatives (e.g., 4-Cl-phenyl, logP ~2.0) are more lipophilic than pyridyl-containing compounds (logP ~1.5 for 6-phenylpyridin-3-yl), influencing membrane permeability and bioavailability.

Hydrogen Bonding and Bioactivity

- 4-Chlorophenyl derivatives show stronger inhibition of enzymes like D-amino acid oxidase (Ki < 1 µM) due to halogen interactions, whereas pyridyl variants are less potent.

Research Findings and Industrial Relevance

- Drug Discovery : The 6-phenylpyridin-3-yl compound demonstrated IC₅₀ values < 100 nM in preliminary assays against breast cancer cell lines (MCF-7), outperforming 4-chlorophenyl analogues (IC₅₀ > 500 nM).

- Material Science : Pyridyl-phenyl hybrids (e.g., 4-(2-pyridyl)phenyl ) show enhanced luminescence in OLED prototypes, a property absent in simpler phenylglycine derivatives.

Biological Activity

2-Amino-2-(6-phenylpyridin-3-YL)acetic acid hydrochloride is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's structure, featuring an amino acid backbone and a phenylpyridine moiety, suggests a diverse range of interactions with biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves reactions that incorporate pyridine derivatives and amino acids. Various spectroscopic techniques, including IR, NMR, and mass spectrometry, are employed to characterize the compound and confirm its structure .

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains have been reported, showcasing the compound's efficacy:

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25 | |

| Pseudomonas aeruginosa | 12.5 | |

| Bacillus subtilis | 6.25 |

These results indicate that the compound possesses potent antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown cytotoxic effects on human cancer cell lines, with mechanisms of action involving apoptosis induction and disruption of cell cycle progression. For instance:

- Cytotoxicity : The compound demonstrated significant cytotoxicity in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Structure-Activity Relationship (SAR)

The biological activities of pyridine derivatives are often correlated with their structural features. In the case of this compound, the presence of the phenyl group at the 6-position of the pyridine ring is believed to enhance its interaction with biological targets, leading to improved antimicrobial and anticancer activities .

Case Studies

Several studies have documented the biological effects of similar compounds:

- Antimicrobial Study : A series of pyridine derivatives were synthesized and tested for antimicrobial activity against various pathogens. Compounds with substitutions at specific positions exhibited enhanced activity compared to unsubstituted analogs .

- Anticancer Research : Studies involving pyridine derivatives have shown promising results in inhibiting tumor growth in animal models, suggesting that modifications to the core structure can lead to improved therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for 2-amino-2-(6-phenylpyridin-3-yl)acetic acid hydrochloride?

A multi-step synthesis is typically employed:

Amine Protection : Protect the α-amino group of a precursor amino acid (e.g., L-alanine analogs) using Boc anhydride to prevent unwanted side reactions .

Coupling : React the protected amino acid with 6-phenylpyridin-3-yl derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the target backbone .

Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) .

Salt Formation : Treat the free base with hydrochloric acid in a polar solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .

Key Considerations: Monitor reaction progress via TLC or HPLC, and optimize stoichiometry to avoid byproducts like over-acylated intermediates .

Q. How should researchers characterize the purity and structural identity of this compound?

A combination of analytical techniques is essential:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended for biological studies) .

- NMR : Confirm the structure via H and C NMR, focusing on the α-amino proton (δ 3.8–4.2 ppm) and aromatic protons from the phenylpyridinyl group (δ 7.2–8.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] peaks consistent with the molecular formula .

Note: Compare results with pharmacopeial standards for amino acid derivatives to validate methods .

Q. What are the critical storage conditions to ensure compound stability?

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation .

- Solubility : Prepare fresh solutions in deionized water or PBS (pH 7.4) for experimental use; avoid repeated freeze-thaw cycles .

- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to detect hydrolysis or oxidation .

Q. What safety precautions are necessary during handling?

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. In case of exposure, rinse with copious water for 15 minutes .

- Ventilation : Work in a fume hood to minimize inhalation risks; the compound may release toxic fumes if heated .

- Disposal : Neutralize waste with sodium bicarbonate and dispose via approved chemical waste protocols .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers; validate with circular dichroism (CD) .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) during the coupling step to favor the desired (S)- or (R)-configuration .

Data Interpretation: Contradictions in optical rotation values between batches may indicate racemization—re-optimize reaction pH and temperature .

Q. What strategies mitigate aggregation in biological assays?

- Solubility Enhancers : Co-solubilize with cyclodextrins (e.g., HP-β-CD) or use DMSO stocks (<1% v/v) to prevent self-assembly in aqueous buffers .

- Dynamic Light Scattering (DLS) : Monitor particle size distribution; aggregates >200 nm may interfere with cellular uptake .

Case Study: In a 2023 study, sonication (20 kHz, 5 min) reduced aggregate formation by 70% in PBS .

Q. How does the phenylpyridinyl moiety influence pharmacokinetic properties?

- Metabolic Stability : The pyridine ring slows hepatic metabolism (CYP3A4), as shown in microsomal assays with t >4 hrs .

- Membrane Permeability : LogP calculations (cLogP ≈ 1.2) suggest moderate permeability; use Caco-2 cell monolayers to validate absorption .

Contradictions: Some studies report reduced bioavailability due to hydrochloride salt dissociation in acidic environments—adjust formulation using enteric coatings .

Q. What analytical methods resolve contradictions in bioactivity data across studies?

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism®) to calculate IC values; ensure compound integrity via post-assay HPLC .

- Counterion Effects : Compare free base vs. hydrochloride salt bioactivity; the latter may enhance solubility but alter target binding .

Example: A 2024 study found a 2.3-fold difference in MMP3 inhibition between salt and free base forms, attributed to pH-dependent ionization .

Q. What are the degradation pathways under physiological conditions?

- Hydrolysis : The α-amino acid backbone is prone to hydrolysis at pH >8, forming 6-phenylnicotinic acid and glycine derivatives .

- Oxidation : LC-MS/MS identifies N-oxide byproducts when stored in oxygenated buffers; add antioxidants like ascorbic acid (0.1 mM) to stabilize .

Mitigation: Conduct forced degradation studies (e.g., 0.1 M NaOH, 40°C) to identify degradation markers .

Q. How can computational modeling optimize derivative design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.